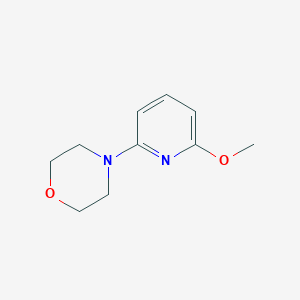
4-(6-Methoxypyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxypyridin-2-yl)morpholine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of morpholine, where the morpholine ring is substituted with a 6-methoxypyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyridin-2-yl)morpholine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux for a certain period, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methoxypyridin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxypyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 4-(6-Methoxypyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Methoxypyridin-2-yl)carbonylmorpholine
- 2-(2-Methoxypyridin-4-yl)morpholine
Comparison
Compared to similar compounds, 4-(6-Methoxypyridin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 6-position of the pyridine ring can influence its reactivity and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable compound for further study and application.
Eigenschaften
CAS-Nummer |
740815-40-1 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-(6-methoxypyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N2O2/c1-13-10-4-2-3-9(11-10)12-5-7-14-8-6-12/h2-4H,5-8H2,1H3 |
InChI-Schlüssel |
AVFJASMCDJSXSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
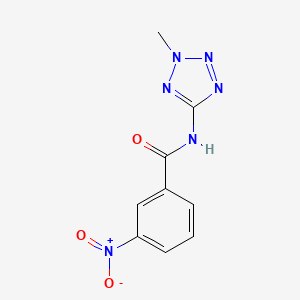
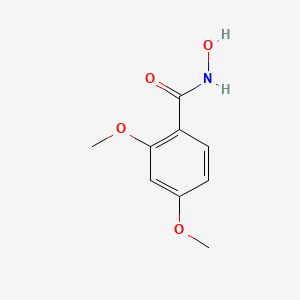
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
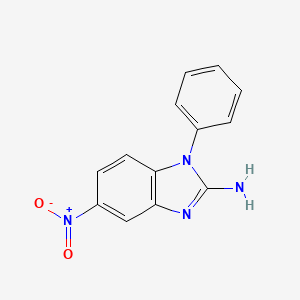
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
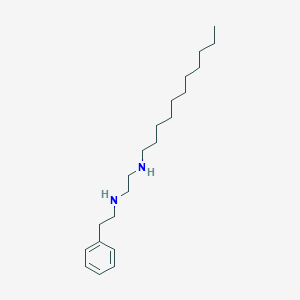

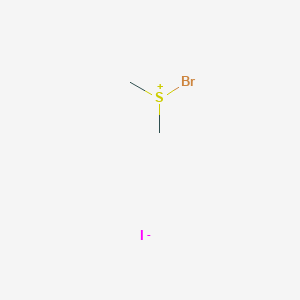

![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
